1H-Indole, 1-butyl-4,5,6,7-tetrahydro-
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Overview
Description
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- typically involves multicomponent reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions . Another approach is the Povarov cyclization, which uses molecular iodine and visible light to induce the reaction between N-aryl glycine esters and indoles .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic hydrogenation and cyclization reactions. These methods are optimized for high yield and purity, using catalysts such as palladium or rhodium complexes .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically with hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1H-Indole, 1-butyl-4,5,6,7-tetrahydro- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cell signaling pathways and modulating biological activities. The nitrogen atom in the indole ring plays a crucial role in its pharmacological activity, making it a versatile compound in drug design .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
- 1H-Indole-3-acetic acid
Comparison: 1H-Indole, 1-butyl-4,5,6,7-tetrahydro- is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to other indole derivatives. Its butyl substitution enhances its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Properties
CAS No. |
51265-35-1 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-butyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C12H19N/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)13/h8,10H,2-7,9H2,1H3 |
InChI Key |
CSDGEKORHIDYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=C1CCCC2 |
Origin of Product |
United States |
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